molecular formula C10H11N B1354872 Spiro[cyclopropane-1,3'-indoline] CAS No. 174-66-3

Spiro[cyclopropane-1,3'-indoline]

Cat. No.: B1354872
CAS No.: 174-66-3
M. Wt: 145.2 g/mol
InChI Key: HVUXNJRKIXTEJG-UHFFFAOYSA-N
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Description

Spiro[cyclopropane-1,3’-indoline] is a spirocyclic compound characterized by a cyclopropane ring fused to an indoline moiety Spirocyclic compounds are notable for their unique three-dimensional structures, which often impart distinct chemical and biological properties

Mechanism of Action

Target of Action

Spiro[cyclopropane-1,3’-indoline] is a class of spirocyclic compounds that are present in a wide range of pharmaceuticals and biologically important natural alkaloids . These compounds possess versatile reactivity, enabling them to act as precursors for other privileged heterocycles . Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .

Mode of Action

It is known that these compounds interact with their targets in a way that results in changes at the molecular level . For instance, some spiroindolines and spiroindoles show microtubule assembly inhibition .

Biochemical Pathways

Spiro[cyclopropane-1,3’-indoline] affects various biochemical pathways. For example, some spiroindolines and spiroindoles dampen the operation of muscarinic serotonin receptors . .

Result of Action

The molecular and cellular effects of Spiro[cyclopropane-1,3’-indoline]'s action are diverse, given its wide range of potential targets. For example, some spiroindolines and spiroindoles have shown antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .

Action Environment

The action, efficacy, and stability of Spiro[cyclopropane-1,3’-indoline] can be influenced by various environmental factors. For instance, an “on-water” [4 + 2] annulation reaction has been developed for the synthesis of spiro(indoline-2,3’-hydropyridazine) scaffolds . Compared with the reaction in organic solvents, the use of water as the sole solvent remarkably improves the reaction efficiency as well as chemoselectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[cyclopropane-1,3’-indoline] typically involves cyclopropanation reactions. One common method is the Corey–Chaykovsky reaction, where a fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield spiro[cyclopropane-1,9’-fluorene] with a 70% yield . Another approach involves the reaction of diazoalkanes with oxoindol-Δ3,α-acrylate, which proceeds through a [1,3]-dipolar cycloaddition .

Industrial Production Methods

Industrial production methods for spiro[cyclopropane-1,3’-indoline] are less documented in the literature. the scalability of the Corey–Chaykovsky reaction and similar cyclopropanation reactions suggests potential for industrial application, provided that reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclopropane-1,3’-indoline] can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Lead tetraacetate is used for oxidation reactions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions vary depending on the specific substitution reaction, but typically involve the use of strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with lead tetraacetate can yield phthalimidonitrene derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[cyclopropane-1,3’-indoline] is unique due to its specific combination of a cyclopropane ring and an indoline moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

spiro[1,2-dihydroindole-3,1'-cyclopropane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-2-4-9-8(3-1)10(5-6-10)7-11-9/h1-4,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUXNJRKIXTEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564257
Record name 1',2'-Dihydrospiro[cyclopropane-1,3'-indole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174-66-3
Record name 1',2'-Dihydrospiro[cyclopropane-1,3'-indole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are cyclobutane photodimers and why are they significant in the context of spiro[cyclopropane-1,3'-indoline] compounds?

A1: Cyclobutane pyrimidine dimers are lesions formed in DNA due to exposure to ultraviolet (UV) light. This type of DNA damage can lead to mutations and potentially cancer. Spiro[cyclopropane-1,3'-indoline] compounds, when linked to pyrimidines like 1,3-dimethyluracil, can form unique cyclobutane photodimers upon UV irradiation. Studying the structures of these photodimers provides valuable information about the photochemical behavior of these compounds and their potential applications.

Q2: What structural information about spiro[cyclopropane-1,3'-indoline]-cis,syn-1,3-dimethyluracil cyclobutane photodimers is revealed through the research?

A: The research primarily focuses on elucidating the three-dimensional structures of two distinct spiro[cyclopropane-1,3'-indoline]-cis,syn-1,3-dimethyluracil cyclobutane photodimers. [, ] These structures were determined using X-ray crystallography, a technique that reveals the precise arrangement of atoms within a molecule. While specific molecular formulas, weights, and spectroscopic data aren't provided in the abstracts, the research highlights the structural diversity possible in these photodimers. [, ] Understanding these structural nuances is crucial for exploring potential applications of these compounds, for example, in the development of photo-switchable molecules or as probes to study DNA damage and repair.

Q3: How could further research expand upon the existing knowledge of these spiro[cyclopropane-1,3'-indoline] photodimers?

A3: Future research could explore the stability and reactivity of these photodimers under various conditions, including different solvents, temperatures, and pH levels. Investigating their photochemical properties, such as their absorption and emission spectra, quantum yields, and potential for photoreversibility, would provide further insights into their potential applications. Additionally, studying the interactions of these photodimers with biological systems, such as DNA or proteins, could open avenues for their use in chemical biology or medicinal chemistry.

  1. Structures of Two Spiro(cyclopropane‐1,3′‐indoline)‐cis,syn‐1,3‐ dimethyluracil Cyclobutane Photodimers.
  2. Structures of two spiro[cyclopropane-1,3'-indoline]-cis,syn-1,3-dimethyluracil cyclobutane photodimers.

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